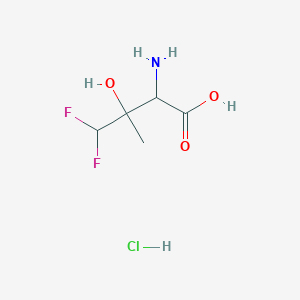

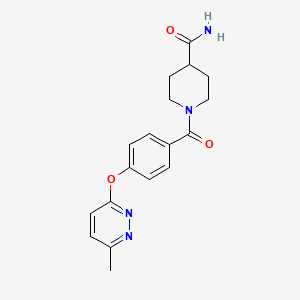

![molecular formula C26H33F3N4OS B2883333 N-[[4-butyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide CAS No. 476438-80-9](/img/structure/B2883333.png)

N-[[4-butyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

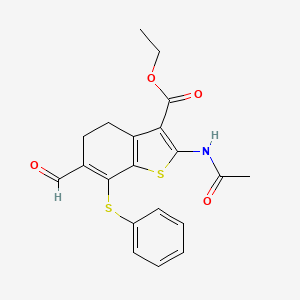

The compound contains several functional groups including a trifluoromethyl group, a triazole ring, a sulfanyl group, and an adamantane structure . Trifluoromethyl groups are often used in medicinal chemistry due to their ability to modify the chemical properties of a molecule . The triazole ring is a five-membered ring containing two nitrogen atoms, and is a common motif in many pharmaceuticals . The sulfanyl group (-SH) is a sulfur analog of the hydroxyl group (-OH), and can participate in various chemical reactions . Adamantane is a rigid, diamond-like structure that can contribute to the stability of the molecule .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The trifluoromethyl group would add electron-withdrawing character, while the triazole ring would contribute a polar, heterocyclic element to the structure . The adamantane portion of the molecule would provide a rigid, three-dimensional framework .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The trifluoromethyl group is generally quite stable but can participate in certain reactions under specific conditions . The triazole ring can act as a nucleophile in certain reactions . The sulfanyl group can be oxidized to a sulfonyl group, among other reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative, which could influence the compound’s polarity and solubility . The rigid adamantane structure could impact the compound’s conformational flexibility .Applications De Recherche Scientifique

Synthesis and Characterization

- Adamantane derivatives, including those with complex structures like N-[[4-butyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide, have been synthesized and characterized to explore their chemical and physical properties. For instance, adamantane-type cardo polyamides have been developed with significant solubility in polar and less polar solvents, exhibiting high tensile strength and thermal stability (Liaw et al., 1999).

Pharmaceutical Applications

- Adamantane derivatives have been evaluated for antimicrobial and anti-inflammatory activities. Certain derivatives displayed potent antibacterial activity against a panel of Gram-positive and Gram-negative bacteria and also showed good anti-inflammatory activity in preclinical models (Al-Abdullah et al., 2014).

Material Science

- The structural and functional versatility of adamantane derivatives is leveraged in material science, particularly in the development of polyamide-imides containing pendent adamantyl groups, which are noted for their amorphous nature, glass transition temperatures, and mechanical strength (Liaw et al., 2001).

Catalysis

- Research has been conducted on the catalytic synthesis of N-Aryladamantane-1-carboxamides, demonstrating the potential use of adamantane derivatives in catalytic processes to achieve high yields of targeted compounds (Shishkin et al., 2020).

Coordination Polymers

- Adamantane-based ligands have been utilized in the synthesis of coordination polymers, showing the potential of such structures in creating novel materials with specific properties. These angle-shaped ligands, including azole-carboxylate adamantane ligands, have been used to prepare copper(II) and nickel(II) coordination polymers with varying dimensionalities (Pavlov et al., 2019).

Quantum Chemical Analysis

- Advanced computational studies have provided insights into the electronic structure and reactivity of adamantane derivatives. These analyses help in understanding the intramolecular charge transfer and reactive properties of these compounds, facilitating their application in designing new molecules with desired activities (Al-Ghulikah et al., 2019).

Orientations Futures

Propriétés

IUPAC Name |

N-[[4-butyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33F3N4OS/c1-2-3-8-33-22(15-30-23(34)25-12-18-9-19(13-25)11-20(10-18)14-25)31-32-24(33)35-16-17-4-6-21(7-5-17)26(27,28)29/h4-7,18-20H,2-3,8-16H2,1H3,(H,30,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVRFMZQLAYCQTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=NN=C1SCC2=CC=C(C=C2)C(F)(F)F)CNC(=O)C34CC5CC(C3)CC(C5)C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33F3N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[[4-butyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(Oxan-4-yl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2883258.png)

![6-[3-(6-Oxo-3-phenylpyridazin-1-yl)azetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2883261.png)

![N-phenyl-2-{[3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]carbonyl}-1-hydrazinecarbothioamide](/img/structure/B2883265.png)

![2-(3-chlorobenzyl)-N-cyclopentyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2883266.png)

![2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2883267.png)